1,2-Difluoro-3-metil-4-nitrobenceno

Descripción general

Descripción

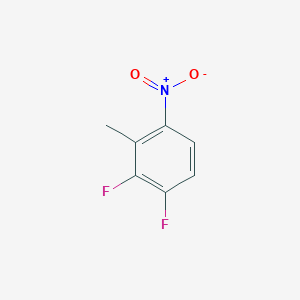

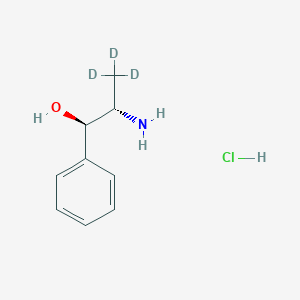

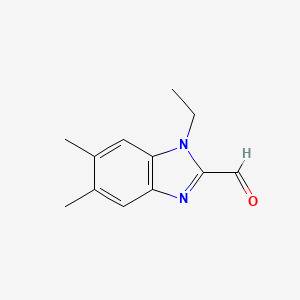

1,2-Difluoro-3-methyl-4-nitrobenzene, also known as 3,4-Difluoronitrobenzene, is a synthetic compound that belongs to the family of nitroaromatic compounds . It has a molecular weight of 159.09 and its linear formula is F2C6H3NO2 .

Molecular Structure Analysis

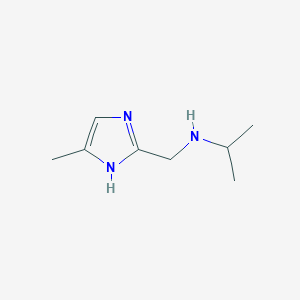

The molecular structure of 1,2-Difluoro-3-methyl-4-nitrobenzene consists of a benzene ring with two fluorine atoms, one methyl group, and one nitro group attached to it . The SMILES string representation of the molecule is [O-]N+c1ccc(F)c(F)c1 .Physical And Chemical Properties Analysis

1,2-Difluoro-3-methyl-4-nitrobenzene is a solid crystalline compound with a molecular weight of 173.12 g/mol . It has a density of 1.374 g/cm³ and is slightly soluble in water . The compound is also characterized by a refractive index of 1.509 .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El 1,2-Difluoro-3-metil-4-nitrobenceno se puede utilizar en la síntesis de compuestos heterocíclicos como las pirazinas y piridazinas fusionadas con 1,2,3-triazol . Estos heterociclos se obtienen a través de una variedad de rutas sintéticas, incluyendo la ciclación de una diamina heterocíclica con un nitrito o la reacción de hidrato de hidracina con 1,2,3-triazoles dicarbonílicos .

Química Medicinal

Este compuesto ha encontrado aplicaciones en la química medicinal. Por ejemplo, las estructuras que contienen núcleos heterocíclicos han mostrado una potente inhibición de la proteína cinasa del factor de transición mesenquimal-epitelial (c-Met) . También han demostrado actividad moduladora alostérica de GABA A .

Sondas Fluorescentes

El this compound se puede utilizar en la creación de sondas fluorescentes . Estas sondas son útiles en varios campos, incluyendo la biología y la química, para detectar y medir diferentes sustancias.

Unidades Estructurales de Polímeros

Este compuesto puede servir como una unidad estructural de polímeros . Los polímeros con estas unidades estructurales se pueden utilizar en diversas aplicaciones, incluyendo la creación de células solares .

Efectos Antiinflamatorios

Los derivados gem-difluorobisarilicos, que pueden sintetizarse a partir de this compound, han mostrado efectos antiinflamatorios en macrófagos primarios . Ejercen sus actividades antiinflamatorias al disminuir la secreción de interleucina-6, óxido nítrico y prostaglandina E2, y al disminuir la expresión proteica de la sintasa de óxido nítrico inducible y la ciclooxigenasa-2 .

Estudios Termoquímicos

El 3,4-Difluoronitrobenceno, un compuesto relacionado con el this compound, se ha utilizado en estudios termoquímicos experimentales y computacionales . Estos estudios ayudan a comprender las propiedades y el comportamiento de estos tipos de compuestos.

Safety and Hazards

1,2-Difluoro-3-methyl-4-nitrobenzene is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with caution and appropriate safety protocols should be followed.

Mecanismo De Acción

Pharmacokinetics

The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene are not well-studied. It is known that nitrobenzene compounds can interact with various enzymes and proteins. For instance, nitrobenzene can be reduced by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other biomolecules, potentially altering their function .

Cellular Effects

It has been shown to have mutagenic and carcinogenic effects on mammalian cells. It can potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo enzymatic reduction, leading to the formation of reactive metabolites . These metabolites can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene compounds can undergo degradation over time . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi. High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known that nitrobenzene compounds can be metabolized by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other enzymes or cofactors .

Transport and Distribution

It is known that nitrobenzene compounds can potentially interact with transporters or binding proteins .

Subcellular Localization

It is known that nitrobenzene compounds can potentially be directed to specific compartments or organelles based on their chemical properties .

Propiedades

IUPAC Name |

1,2-difluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLBEQUDLHJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677402 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-35-9 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)

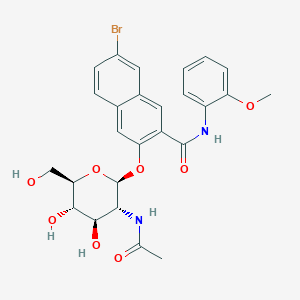

![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)

![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)

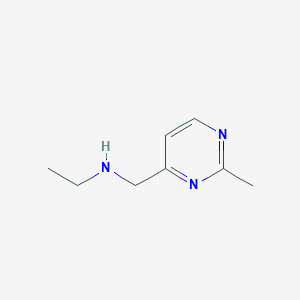

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)

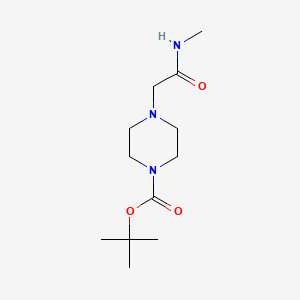

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)